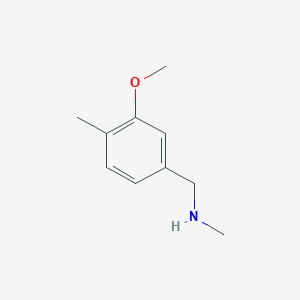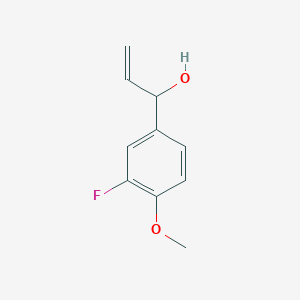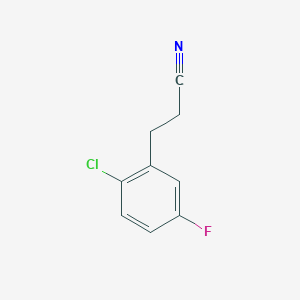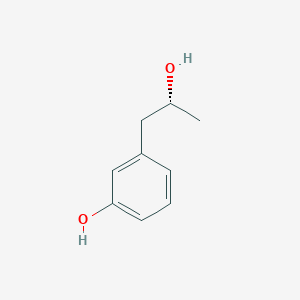
(R)-3-(2-Hydroxypropyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2R)-2-Hydroxypropyl]phenol is an organic compound with the molecular formula C9H12O2 It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2R)-2-hydroxypropyl]phenol can be achieved through several methods. One common approach is the nucleophilic aromatic substitution reaction, where an aryl halide reacts with a nucleophile under specific conditions . Another method involves the reduction of quinones, which can yield phenolic compounds . Additionally, the Fries rearrangement and Bamberger rearrangement are also used for the synthesis of phenols .
Industrial Production Methods
On an industrial scale, phenols can be produced from benzene derivatives. For example, benzenesulphonic acid can be treated with molten sodium hydroxide at high temperatures to form sodium phenoxide, which upon acidification yields phenol . This method can be adapted for the production of various substituted phenols, including 3-[(2R)-2-hydroxypropyl]phenol.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2R)-2-Hydroxypropyl]phenol undergoes several types of chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents such as potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.
Substitution: Phenols are highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used
Aplicaciones Científicas De Investigación
3-[(2R)-2-Hydroxypropyl]phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-[(2R)-2-hydroxypropyl]phenol involves its interaction with various molecular targets. As a phenolic compound, it can donate hydrogen atoms or electrons to neutralize free radicals, thereby exhibiting antioxidant properties . Additionally, its hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness
3-[(2R)-2-Hydroxypropyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Unlike simple dihydroxybenzenes, the presence of the hydroxypropyl group can influence its solubility, reactivity, and biological activity .
Propiedades
Fórmula molecular |
C9H12O2 |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
3-[(2R)-2-hydroxypropyl]phenol |
InChI |
InChI=1S/C9H12O2/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7,10-11H,5H2,1H3/t7-/m1/s1 |
Clave InChI |
QBXLGKAGMWXECL-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](CC1=CC(=CC=C1)O)O |
SMILES canónico |
CC(CC1=CC(=CC=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


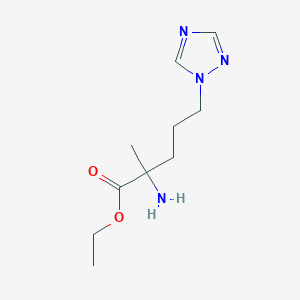


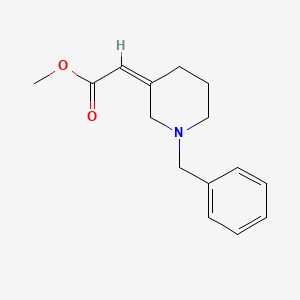
![[1-(Trifluoromethyl)imidazol-2-yl]methanamine](/img/structure/B13616363.png)

![1-[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanaminehydrochloride](/img/structure/B13616390.png)

![6-Azaspiro[3.5]nonane-2,5-dione](/img/structure/B13616396.png)
